2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.
Attachment of the Indole Moiety: The indole moiety can be attached through nucleophilic substitution reactions, where the indole derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the indole derivative through amide bond formation, using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoate
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, in particular, may enhance its interactions with biological targets and contribute to its potential therapeutic properties.
Properties
Molecular Formula |
C23H21ClN4O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-14-13-27-12-11-18-20(3-2-4-21(18)27)25-22(29)15-28-23(30)10-9-19(26-28)16-5-7-17(24)8-6-16/h2-12H,13-15H2,1H3,(H,25,29) |
InChI Key |
JHGHAMNZQCZDTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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